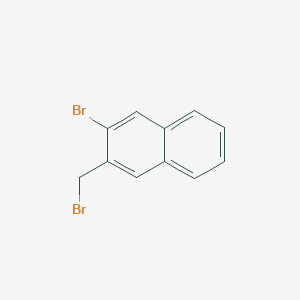

2-Bromo-3-(bromomethyl)naphthalene

描述

属性

分子式 |

C11H8Br2 |

|---|---|

分子量 |

299.99 g/mol |

IUPAC 名称 |

2-bromo-3-(bromomethyl)naphthalene |

InChI |

InChI=1S/C11H8Br2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 |

InChI 键 |

ZCYQEUPDCRIDHU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C(=CC2=C1)CBr)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Brominated Aromatic Compounds

Structural and Functional Analogues

2-Bromo-3-(bromomethyl)quinoline (12a)

- Structure: Similar to the naphthalene derivative but replaces the naphthalene core with a quinoline ring.

- Reactivity: Used in radical-mediated cyclizations to synthesize 14-azacamptothecin hybrids.

- Applications: Key in anticancer drug analog synthesis due to quinoline’s biological relevance.

2-Bromo-3-(2-bromophenyl)naphthalene (1a)

- Structure : Features a bromophenyl substituent instead of a bromomethyl group.

- Optical Properties : Used in synthesizing benzene-fused stiboles, where the bromophenyl group influences π-conjugation and optical absorption. The absence of a reactive bromomethyl group limits its utility in alkylation reactions but enhances stability in photophysical applications .

2-Bromo-3-(bromomethyl)pyridine

- Structure : Pyridine-based analog with bromomethyl and bromine substituents.

- Synthetic Utility : Demonstrated 85% yield in forming isoxazolines, higher than naphthalene analogs (76%), likely due to pyridine’s electron-withdrawing nature facilitating nucleophilic attack .

- Physical Properties : Lower melting point (129–131°C) compared to bulkier naphthalene derivatives, reflecting differences in crystal packing .

Physicochemical Properties Comparison

Crystal Packing and Non-Covalent Interactions

- This compound : Likely exhibits C–H⋯Br hydrogen bonds and Br⋯Br interactions, as observed in related tris(bromomethyl)naphthalene derivatives. These interactions stabilize crystal lattices and influence melting behavior .

- 1,6,7-Tris(bromomethyl)naphthalene : Demonstrates short Br⋯Br contacts (3.4–3.6 Å), which are absent in terphenyl analogs. The naphthalene derivative’s planar structure facilitates closer halogen interactions .

准备方法

Reaction Sequence and Mechanistic Insights

The metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene begins with the Birch reduction of naphthalene to generate 1,4-dihydronaphthalene. This step employs lithium or sodium in liquid ammonia, selectively reducing one aromatic ring to a 1,4-diene system. Subsequent treatment with dichlorocarbene , formed in situ from chloroform and potassium tert-butoxide (t-BuOK), induces cyclopropanation at the electron-rich dihydronaphthalene moiety, yielding 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.

The critical bromination step involves molecular bromine (Br₂) , which cleaves the cyclopropane ring via electrophilic addition. This regioselectively installs bromine atoms at the 2- and 3-positions of the naphthalene framework, with the 3-position bearing a bromomethyl group due to the steric and electronic effects of the cyclopropane precursor.

Optimization and Yield Data

Key reaction parameters include:

-

Birch reduction : Conducted at -78°C in anhydrous ammonia, achieving >90% conversion to 1,4-dihydronaphthalene.

-

Cyclopropanation : Optimal at 0–5°C with a 2:1 molar ratio of chloroform to dihydronaphthalene.

-

Bromination : Performed at room temperature using stoichiometric Br₂ in dichloromethane, yielding 72–78% of the target compound after purification.

Table 1: Metal-Free Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Birch reduction | Li/NH₃(l), THF, -78°C | 92 |

| Cyclopropanation | CHCl₃, t-BuOK, 0–5°C | 85 |

| Bromination | Br₂, CH₂Cl₂, rt | 78 |

| Overall yield | 58 |

This method’s advantages include absence of transition metals , reducing purification challenges, and modularity for synthesizing substituted naphthalenes. Limitations involve the use of cryogenic conditions for Birch reduction, complicating scalability.

NBS-Mediated Bromination in Mixed Solvent Systems

Mechanistic Considerations

The reaction proceeds via radical bromination , where NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical. Subsequent bromine capture installs the bromomethyl group. Aryl propargyl ether substrates direct bromination to the 2-position through conjugation effects.

Table 2: NBS Bromination Parameters (Adapted from Patent Data)

| Parameter | Condition |

|---|---|

| Solvent | Nitromethane:Ethanol (3:1 v/v) |

| Temperature | 30°C |

| Reaction Time | 1.5–2 hours |

| Yield (for analog) | 56–62% |

Feasibility for Target Compound Synthesis

To adapt this method for this compound, a 3-methylnaphthalene precursor would be required. Bromination at the 2-position via NBS, followed by bromomethylation at the 3-methyl group, could theoretically yield the target compound. However, challenges include:

-

Regioselectivity : Ensuring bromination occurs exclusively at the 2-position.

-

Substrate Accessibility : 3-Methylnaphthalene derivatives are less common than their 2-methyl counterparts, necessitating custom synthesis.

Comparative Analysis of Methodologies

Table 3: Method Comparison

The metal-free method excels in simplicity and sustainability , while the NBS approach offers milder conditions but depends on precursor availability.

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-3-(bromomethyl)naphthalene?

- Methodological Answer : A short synthetic route involves bromination of a naphthalene precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination at the 3-position can be achieved using iron or aluminum chloride as catalysts . Alternatively, base-mediated reactions (e.g., K₂CO₃ in DMF) with bromomethylating agents like propargyl bromide have been adapted from analogous thiophene derivatives to introduce the bromomethyl group . Purification typically involves extraction with ethyl acetate and solvent removal under reduced pressure .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with solvent systems like n-hexane:ethyl acetate (9:1) is used to monitor reaction progress . Physical properties such as melting point (mp 51–54°C) and refractive index (n~1.638) provide preliminary identification . Advanced techniques like NMR and GC-MS are essential for confirming regioselectivity and detecting isomers. Solubility in alcohol, ether, or chloroform can aid in recrystallization .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : The compound should be stored at 0–6°C in sealed containers under an inert atmosphere to prevent degradation. Liquid forms require protection from light and moisture, as brominated aromatics are prone to hydrolysis and photochemical reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound as a receptor antagonist?

- Methodological Answer : In vitro assays for urea II receptor antagonism or GPR35 agonism involve competitive binding studies with radiolabeled ligands. Cell lines expressing target receptors are treated with the compound (0.1–100 µM), and dose-response curves are generated using fluorescence or luminescence readouts. Controls should include known agonists/antagonists (e.g., suramin for GPR35) and vehicle-only groups. Data contradictions (e.g., partial agonism vs. antagonism) require validation via orthogonal assays like calcium flux or cAMP measurement .

Q. How can competing reaction pathways during bromination be minimized to ensure regioselectivity?

- Methodological Answer : Regioselectivity in bromination is influenced by steric and electronic factors. For example, using bulky catalysts (e.g., AlCl₃) directs bromination to the less hindered 3-position of naphthalene. Reaction monitoring via TLC or in-situ IR spectroscopy helps detect undesired isomers early. Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent) resolves isomers. Computational modeling (DFT) of intermediate carbocations can predict regiochemical outcomes .

Q. What methodologies are used to study the electrochemical reduction mechanisms of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in dimethyl sulfoxide (DMSO) with a carbon cathode and tetramethylammonium chloride as a supporting electrolyte reveals reduction potentials and electron-transfer kinetics. Controlled-potential electrolysis at -1.5 V (vs. Ag/AgCl) can generate intermediates for mechanistic studies. Coupling with HPLC-MS identifies reduction products (e.g., debrominated derivatives). Competing pathways, such as radical vs. ionic mechanisms, are distinguished using radical scavengers (e.g., TEMPO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。